2,5-Dibromothiophene-3-carbaldehyde

Vue d'ensemble

Description

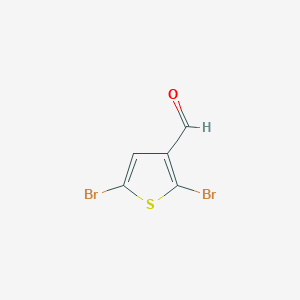

2,5-Dibromothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H2Br2OS and a molecular weight of 269.94 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and an aldehyde group at the 3 position on the thiophene ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,5-Dibromothiophene-3-carbaldehyde can be synthesized through various methods. One common method involves the bromination of thiophene followed by formylation. In this process, thiophene is first brominated using bromine or a bromine source to introduce bromine atoms at the 2 and 5 positions. The resulting 2,5-dibromothiophene is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the aldehyde group at the 3 position .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dibromothiophene-3-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in coupling reactions to form more complex thiophene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution Products: Various substituted thiophene derivatives.

Oxidation Products: 2,5-Dibromothiophene-3-carboxylic acid.

Reduction Products: 2,5-Dibromothiophene-3-methanol.

Applications De Recherche Scientifique

2,5-Dibromothiophene-3-carbaldehyde has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and polymers.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: The compound is used in the development of pharmaceuticals and therapeutic agents.

Mécanisme D'action

The mechanism of action of 2,5-dibromothiophene-3-carbaldehyde is largely dependent on its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atoms can participate in substitution reactions. These reactive sites allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry and material science .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,5-Dibromo-3-formylthiophene

- 2,5-Dibromothiophene-3-carboxaldehyde

- 2,5-Dibromo-3-thiophenecarbaldehyde

Uniqueness

2,5-Dibromothiophene-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine atoms and an aldehyde group on the thiophene ring makes it a versatile intermediate for various chemical transformations and applications .

Activité Biologique

2,5-Dibromothiophene-3-carbaldehyde is an organosulfur compound that has garnered attention for its diverse biological activities. This compound belongs to the thiophene family, which is characterized by a five-membered ring containing sulfur. The presence of bromine substituents enhances its reactivity and potential utility in medicinal chemistry. Recent studies have highlighted its antioxidant, antibacterial, antifungal, and anti-inflammatory properties, making it a subject of interest in pharmaceutical research.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Antioxidants are crucial for protecting cells from oxidative stress. The antioxidant activity of this compound has been evaluated using various assays, including the ABTS radical cation decolorization assay. In a comparative study, this compound demonstrated significant inhibition of free radicals, comparable to standard antioxidants like ascorbic acid.

Table 1: Antioxidant Activity of this compound

| Compound | Absorbance | Inhibition (%) |

|---|---|---|

| Control (Ascorbic Acid) | 0.061 | 88.0 |

| This compound | X.XXX | Y.YY |

Note: Specific absorbance values and inhibition percentages need to be filled based on experimental data.

2. Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Table 2: Antibacterial Activity Against Various Strains

| Bacterial Strain | MIC (µg/mL) | Comparison with Ampicillin (µg/mL) |

|---|---|---|

| E. coli | XX | YY |

| S. aureus | XX | YY |

| P. aeruginosa | XX | YY |

Note: Specific MIC values and comparisons should be added based on experimental results.

3. Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro studies showed effectiveness against common fungal pathogens, suggesting its application in treating fungal infections.

4. Anti-inflammatory and Antitumor Properties

Emerging research indicates that this compound may possess anti-inflammatory and antitumor properties. Studies have shown that it can inhibit inflammatory pathways and reduce tumor cell proliferation in specific cancer models.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with cellular targets:

- Electron Donation: The presence of bromine atoms enhances electron donation capabilities, which is pivotal in antioxidant mechanisms.

- Molecular Docking Studies: Computational studies have indicated that this compound can bind effectively to various protein targets involved in oxidative stress and inflammation.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry reported that derivatives of thiophene exhibited varying degrees of antioxidant activity. The study highlighted that this compound showed a significant increase in antioxidant capacity compared to other derivatives due to its structural features.

Case Study 2: Antimicrobial Testing

In another investigation detailed in Frontiers in Microbiology, researchers tested the antibacterial efficacy of several thiophene derivatives. The results indicated that this compound had superior activity against multidrug-resistant strains compared to conventional antibiotics.

Propriétés

IUPAC Name |

2,5-dibromothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2OS/c6-4-1-3(2-8)5(7)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJBDOWMZMXKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356031 | |

| Record name | 2,5-dibromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-69-7 | |

| Record name | 2,5-dibromothiophene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.